

physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(Bromomethyl)-2-chloropyrimidine

Cat. No.: B3187466

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physicochemical properties, synthesis, and reactivity of **5-(Bromomethyl)-2-chloropyrimidine**, a key intermediate in medicinal chemistry and drug development. Its bifunctional nature makes it a versatile building block for creating diverse molecular libraries.

Core Physicochemical Properties

5-(Bromomethyl)-2-chloropyrimidine is an off-white solid compound valued for its distinct reactive sites that allow for sequential and targeted chemical modifications.^{[1][2]} Its fundamental properties are summarized below.

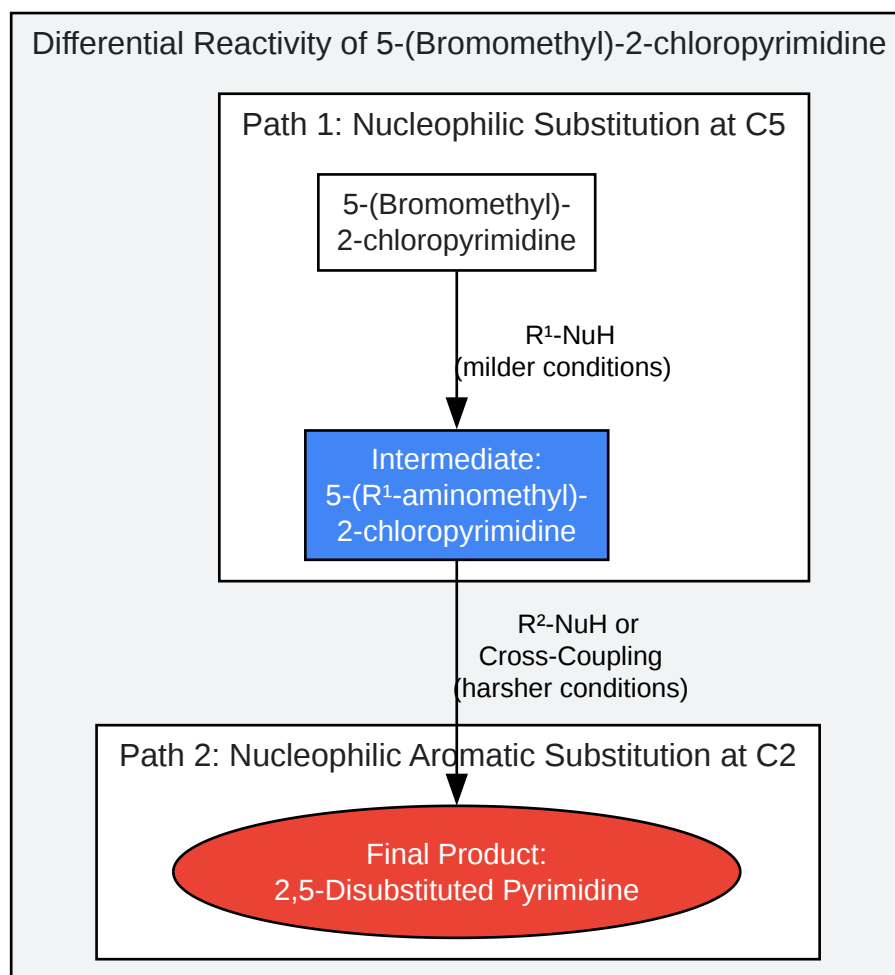
Property	Value	Reference
Molecular Formula	C ₅ H ₄ BrClN ₂	[1][3][4]
Molecular Weight	207.45 g/mol	[1]
CAS Number	153281-13-1	[1]
Appearance	Off-white powder/solid	[2]
Melting Point	78 - 80 °C	[1][2]
Boiling Point	No information available	[2]
Solubility	Low water solubility. Soluble in polar aprotic solvents (e.g., DMF, DMSO).	[1][2][5]
Purity	Typically >95%	[1]
Storage	Keep refrigerated in a dry, well-ventilated place.	[2]

Reactivity and Chemical Profile

The synthetic utility of **5-(Bromomethyl)-2-chloropyrimidine** stems from its two distinct electrophilic centers, which exhibit differential reactivity. This allows for a programmed, stepwise introduction of various functional groups.[1]

- **5-(Bromomethyl) Group:** The carbon of the bromomethyl group is highly electrophilic and readily undergoes nucleophilic substitution (S_N2). This site is typically the more reactive of the two, allowing for facile introduction of amines, thiols, alcohols, and other nucleophiles under milder conditions.[1]
- **2-Chloro Group:** The chlorine atom on the pyrimidine ring is susceptible to nucleophilic aromatic substitution (S_NAr). This reaction generally requires more forcing conditions or can be achieved through metal-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions.[1]

This differential reactivity is a cornerstone of its application in constructing diverse 2,5-disubstituted pyrimidine libraries, which are prominent scaffolds in kinase inhibitor development.[1]



[Click to download full resolution via product page](#)

Caption: Divergent synthesis using **5-(Bromomethyl)-2-chloropyrimidine**.

Experimental Protocols

The synthesis of **5-(Bromomethyl)-2-chloropyrimidine** is a critical process for its application. While several routes exist, a common laboratory-scale preparation involves the radical bromination of a 5-methylpyrimidine precursor.

A. Synthesis via Radical Bromination of 2-Chloro-5-methylpyrimidine

This two-step process starts with the chlorination of 2-hydroxy-5-methylpyrimidine followed by radical bromination.

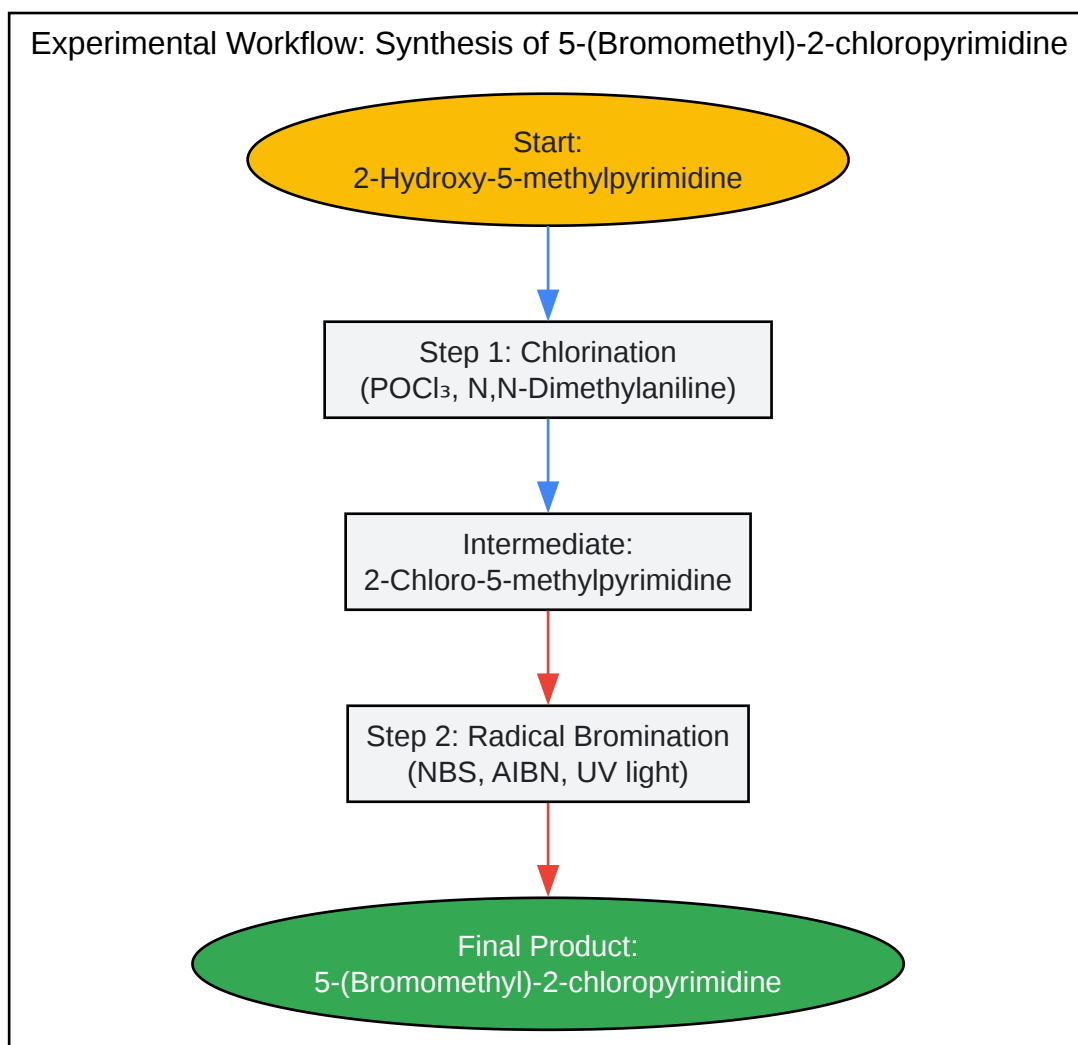
Step 1: Chlorination of 2-Hydroxy-5-methylpyrimidine

- Objective: To convert the hydroxyl group at the 2-position to a chloro group.
- Reagents & Materials:
 - 2-Hydroxy-5-methylpyrimidine
 - Phosphorus oxychloride (POCl_3)
 - N,N-Dimethylaniline (as a catalyst/base)
 - Reaction vessel with reflux condenser
- Procedure:
 - Combine 2-hydroxy-5-methylpyrimidine and phosphorus oxychloride in a reaction vessel.
 - Add N,N-dimethylaniline dropwise to the mixture.
 - Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress via TLC or GC.
 - After completion, cool the mixture and carefully quench by pouring it onto crushed ice.
 - Neutralize the solution with a suitable base (e.g., sodium bicarbonate).
 - Extract the product, 2-chloro-5-methylpyrimidine, with an organic solvent (e.g., ethyl acetate).
 - Dry the organic layer, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Step 2: Radical Bromination of 2-Chloro-5-methylpyrimidine

- Objective: To selectively brominate the methyl group at the 5-position.

- Reagents & Materials:
 - 2-Chloro-5-methylpyrimidine
 - N-Bromosuccinimide (NBS)
 - Radical initiator (e.g., AIBN or benzoyl peroxide)
 - Anhydrous solvent (e.g., carbon tetrachloride or acetonitrile)
 - UV lamp (to initiate the reaction)
- Procedure:
 - Dissolve 2-chloro-5-methylpyrimidine in the anhydrous solvent within a reaction vessel equipped with a reflux condenser.
 - Add N-Bromosuccinimide (NBS) and the radical initiator to the solution.
 - Heat the mixture to reflux while irradiating with a UV lamp to initiate the radical chain reaction.
 - Monitor the reaction until the starting material is consumed.
 - Cool the reaction mixture and filter off the succinimide byproduct.
 - Wash the filtrate with an aqueous solution to remove any remaining impurities.
 - Dry the organic layer and remove the solvent under reduced pressure.
 - Purify the resulting crude **5-(bromomethyl)-2-chloropyrimidine** by recrystallization or column chromatography.



[Click to download full resolution via product page](#)

Caption: Key steps in the synthesis of **5-(Bromomethyl)-2-chloropyrimidine**.

Analytical Characterization

The identity and purity of **5-(Bromomethyl)-2-chloropyrimidine** are typically confirmed using standard analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR and ^{13}C NMR are used to confirm the molecular structure, identifying the characteristic shifts for the pyrimidine ring protons and the bromomethyl group.
- Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule.^[1]

- Mass Spectrometry (MS): Confirms the molecular weight and isotopic pattern characteristic of a compound containing both bromine and chlorine.
- High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound, often reported to be greater than 98%.^[1]
- Melting Point Analysis: A sharp melting point range (78–80 °C) is indicative of high purity.^[1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 5-(Bromomethyl)-2-chloropyrimidine | 153281-13-1 | Benchchem [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. 5-(broMoMethyl)-2-chloropyriMidine | 153281-13-1 [chemicalbook.com]
- 4. CAS 153281-13-1 | 5-(bromomethyl)-2-chloropyrimidine - Synblock [synblock.com]
- 5. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [physicochemical properties of 5-(Bromomethyl)-2-chloropyrimidine]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3187466#physicochemical-properties-of-5-bromomethyl-2-chloropyrimidine\]](https://www.benchchem.com/product/b3187466#physicochemical-properties-of-5-bromomethyl-2-chloropyrimidine)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com